alpha-Methylene-gamma-butyrolactone

Catalog No.
S605545
CAS No.
547-65-9
M.F
C5H6O2
M. Wt
98.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methylene-gamma-butyrolactone

CAS Number

547-65-9

Product Name

alpha-Methylene-gamma-butyrolactone

IUPAC Name

3-methylideneoxolan-2-one

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

InChI

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2

InChI Key

GSLDEZOOOSBFGP-UHFFFAOYSA-N

SMILES

C=C1CCOC1=O

Solubility

1.53 M

Synonyms

alpha-methylene gamma-butyrolactone, alpha-methylene-gamma-butyrolactone, tulipalin A

Canonical SMILES

C=C1CCOC1=O

Fungicidal Agents

Pharmacological Activities

Antibacterial Agents

Drug Synthesis

Synthesis of Intermediates

Antifungal Agents

Hydrogel Formation

Alpha-Methylene-gamma-butyrolactone is a cyclic compound classified as a butan-4-olide, characterized by a methylene group at the 3-position. Its molecular formula is C5_5H6_6O2_2, and it exhibits unique electrophilic properties, making it a significant compound in various chemical and biological contexts . This compound is notable for its role as a gastrointestinal drug and anti-ulcer agent, indicating its therapeutic potential in medicinal chemistry .

The mechanism underlying AMGBL's anti-cancer properties is still under investigation. However, research suggests it might involve the inhibition of matrix metalloproteinases (MMPs) - enzymes involved in tumor growth and invasion []. Additionally, AMGBL may enhance the production of the epidermal growth factor receptor (EGFR), influencing cell proliferation [].

Please Note:

  • Data on boiling point may vary depending on the source [, ]. Further research is needed to confirm the exact value.
  • Specific details on the mechanism of action and safety profile require further scientific exploration.

The reactivity of alpha-methylene-gamma-butyrolactone is primarily attributed to its electrophilic nature. It can act as a Michael acceptor, engaging in reactions with nucleophilic residues in proteins, such as cysteine and lysine. This interaction can lead to the formation of diastereomeric adducts, which are significant in understanding its biological effects . Additionally, this compound has been shown to undergo photoreactions with nucleobases like thymidine, forming photoadducts with syn regioselectivity, which may contribute to its dermatological effects .

Alpha-methylene-gamma-butyrolactone exhibits several biological activities, notably its potential to induce allergic contact dermatitis and chronic actinic dermatitis upon skin exposure. These effects arise from the compound's ability to modify epidermal proteins through electrophilic interactions. The enantioselectivity of these modifications results in unique allergic responses, where sensitization to one enantiomer does not confer sensitivity to the other . Furthermore, research has indicated its anti-arthritic potential, suggesting broader implications for therapeutic applications .

Various synthesis methods have been developed for alpha-methylene-gamma-butyrolactone. One efficient route involves using biorenewable itaconic acid as a precursor, yielding high-purity products suitable for polymerization applications. This method emphasizes sustainability while maintaining high yields and purity without extensive purification processes . Other synthetic approaches include traditional organic reactions that exploit the compound's electrophilic properties to form diverse derivatives.

Alpha-methylene-gamma-butyrolactone finds applications across multiple domains:

  • Pharmaceuticals: As an anti-ulcer agent and gastrointestinal drug.
  • Bioplastics: Serving as a monomer in the production of high-performance bioplastics derived from renewable resources.
  • Cosmetics: Due to its bioactive properties, it is explored for potential use in skincare formulations despite associated dermatological risks.

Studies on alpha-methylene-gamma-butyrolactone highlight its interactions with various biomolecules. Its electrophilic nature allows it to react readily with nucleophiles, leading to modifications of proteins that can trigger allergic reactions. Research has also focused on its photoreactivity with DNA components, raising concerns about potential genotoxic effects under UV exposure conditions. Understanding these interactions is crucial for assessing both therapeutic benefits and safety profiles in clinical applications .

Several compounds share structural or functional similarities with alpha-methylene-gamma-butyrolactone. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesKey Differences
Beta-Methyl-alpha-methylene-gamma-butyrolactoneContains a methyl group at the beta positionMore stable due to steric hindrance; less reactive
Alpha-Methylene-gamma-phenyl-gamma-butyrolactoneContains a phenyl group at the gamma positionExhibits different reactivity patterns due to aromatic stabilization
Gamma-ButyrolactoneLacks the methylene group at the alpha positionLess electrophilic; primarily used as a solvent

Alpha-methylene-gamma-butyrolactone stands out due to its highly reactive nature and specific biological activities that are not shared by all similar compounds. Its ability to induce allergic reactions while also possessing therapeutic properties makes it a unique subject of study in both medicinal chemistry and toxicology .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

98.036779430 g/mol

Monoisotopic Mass

98.036779430 g/mol

Heavy Atom Count

7

UNII

362Y256BOL

Related CAS

70748-25-3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

547-65-9

Wikipedia

Tulipalin_A

Dates

Modify: 2023-08-15
Hagel et al. Selective irreversible inhibition of a protease by targeting a non-catalytic cysteine. Nature Chemical Biology, doi: 10.1038/nchembio.492, published online 28 November 2010 http://www.nature.com/naturechemicalbiology

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